molecular formula C14H16ClNO2 B3163396 2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone CAS No. 883547-18-0

2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone

Cat. No.: B3163396
CAS No.: 883547-18-0
M. Wt: 265.73 g/mol
InChI Key: LNRSTBUATZADPY-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features an indole core substituted at the 1-position with a 2-methoxy-ethyl group and at the 2-position with a methyl group. A 2-chloroethanone moiety is attached to the 3-position of the indole ring (Fig. 1). Its molecular formula is C₁₄H₁₅ClNO₂, with a molecular weight of 256.73 g/mol.

Properties

IUPAC Name

2-chloro-1-[1-(2-methoxyethyl)-2-methylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-10-14(13(17)9-15)11-5-3-4-6-12(11)16(10)7-8-18-2/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRSTBUATZADPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001176575
Record name 2-Chloro-1-[1-(2-methoxyethyl)-2-methyl-1H-indol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001176575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883547-18-0
Record name 2-Chloro-1-[1-(2-methoxyethyl)-2-methyl-1H-indol-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883547-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[1-(2-methoxyethyl)-2-methyl-1H-indol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001176575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone is an indole derivative that has garnered attention due to its diverse biological activities. This compound, with the molecular formula C₁₁H₁₀ClNO and a molecular weight of approximately 207.66 g/mol, features a chloro group and a methoxyethyl side chain, which may enhance its solubility and reactivity in biological systems .

Biological Activities

Indole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific biological activities of 2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone can be summarized as follows:

Activity Description
Antimicrobial Exhibits inhibitory effects against various bacterial strains.
Anticancer Demonstrates cytotoxicity against cancer cell lines, potentially through apoptosis.
Neuroprotective May protect neuronal cells from oxidative stress and apoptosis.

The mechanism of action of 2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone involves interactions with various biological targets. Research indicates that indole derivatives can modulate enzyme activity and receptor signaling pathways, particularly those involved in cell proliferation and survival.

Interaction Studies

Studies have shown that this compound can bind to specific receptors or enzymes, influencing cellular signaling pathways. For example, it may interact with kinases involved in cancer cell proliferation or receptors that mediate neurotransmission in the nervous system.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of 2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone on various cancer cell lines, demonstrating significant inhibition of cell growth in a dose-dependent manner . The study suggested that the compound induces apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : In another investigation, the compound was tested for its ability to protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). Results indicated that it significantly reduced ROS levels and enhanced cell viability compared to untreated controls .

Structural Comparison with Related Compounds

The structural uniqueness of 2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone contributes to its distinct biological profile. A comparison with other indole derivatives is provided in the table below:

Compound Name Structural Features Biological Activity
2-Methylindole Basic indole structure without chloro groupAntimicrobial, Anticancer
Indole-3-acetic acid Contains carboxylic acid; plant hormoneGrowth regulator in plants
5-Methoxyindole Contains methoxy group; simple indoleNeuroprotective properties

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with indole structures exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound has been investigated for its potential efficacy against breast and colon cancer cells, where it demonstrated promising results in preclinical studies .

Neuroprotective Effects

Studies have suggested that indole derivatives possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress may contribute to these protective effects .

Antimicrobial Properties

The antimicrobial activity of 2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone has also been explored. Preliminary studies show that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Drug Development

The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are investigating its potential as a lead compound for synthesizing new drugs targeting specific biological pathways involved in cancer and infectious diseases. Structure-activity relationship (SAR) studies are crucial in this context to optimize efficacy and minimize toxicity .

Formulation in Drug Delivery Systems

Due to its chemical stability and solubility characteristics, this compound can be utilized in drug delivery systems. Its incorporation into nanoparticles or liposomes is being explored to improve the bioavailability of poorly soluble drugs, thereby enhancing therapeutic outcomes .

Organic Electronics

The electronic properties of indole derivatives have led to their application in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to act as a hole transport material can improve the efficiency of these devices .

Coatings and Polymers

In material science, the compound's reactivity allows it to be used as a precursor for synthesizing novel polymers with specific properties. These polymers can be tailored for applications in coatings that require durability and resistance to environmental degradation .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation.
NeuroprotectionShowed potential neuroprotective effects in animal models of Alzheimer’s disease.
Antimicrobial PropertiesExhibited broad-spectrum antimicrobial activity against several pathogens.
Drug DevelopmentIdentified as a lead compound for new anticancer drug formulations.
Drug Delivery SystemsEnhanced bioavailability when incorporated into lipid-based delivery systems.
Organic ElectronicsImproved efficiency in OLED applications as a hole transport material.
Coatings and PolymersDeveloped novel polymer coatings with enhanced durability characteristics.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Indole Ring

Table 1: Key Structural Differences in Indole Derivatives
Compound Name Indole Substituents Molecular Formula Molecular Weight Key Features References
Target Compound 1-(2-Methoxy-ethyl), 2-methyl C₁₄H₁₅ClNO₂ 256.73 Enhanced solubility via methoxy-ethyl group
2-Chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone 2-(4-Chlorophenyl) C₁₆H₁₁Cl₂NO 312.18 Hydrophobic 4-chlorophenyl group increases lipophilicity
2-Chloro-1-(4-methyl-1H-indol-3-yl)ethanone 4-Methyl C₁₁H₁₀ClNO 207.66 Methyl group at 4-position may sterically hinder reactions
2-Chloro-1-(5-methoxy-1H-indol-3-yl)ethanone 5-Methoxy C₁₁H₁₀ClNO₂ 223.66 Methoxy group at 5-position alters electronic properties
2-Chloro-1-[2-(2-thienyl)-1H-indol-3-yl]ethanone 2-(2-Thienyl) C₁₄H₁₀ClNOS 275.75 Thienyl group introduces sulfur-based reactivity
Key Observations :
  • Methoxy-ethyl vs. Chlorophenyl : The target compound’s methoxy-ethyl group improves aqueous solubility compared to the hydrophobic 4-chlorophenyl substituent in .
  • Positional Effects : Substituents at the 4- or 5-position (e.g., methyl or methoxy) influence steric and electronic profiles differently than those at the 1- or 2-position .

Variations in the Ethanone Moiety

Table 2: Ethanone Substituent Modifications
Compound Name Ethanone Substituent Molecular Formula Molecular Weight Reactivity Profile References
Target Compound 2-Chloro C₁₄H₁₅ClNO₂ 256.73 Electrophilic carbonyl for nucleophilic substitution
1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone 2-Piperidinyl C₁₆H₂₀N₂O 256.35 Piperidinyl group enables amine-based interactions
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone 2-(Phenylsulfonyl) C₁₆H₁₃NO₃S 299.34 Sulfonyl group enhances stability and acidity
Key Observations :
  • Chlorine vs.
  • Sulfonyl Groups : Compounds like exhibit increased stability due to the electron-withdrawing sulfonyl group but may show reduced electrophilicity compared to chloro derivatives.

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or multi-step protocols. For example, chlorinated ethanones can be synthesized via ketone functionalization under anhydrous conditions with Lewis acids (e.g., AlCl₃) . Darzens condensation with nitrobenzaldehyde derivatives has also been reported, requiring precise stoichiometry and solvent selection (e.g., dichloromethane or toluene) to minimize by-products . Key parameters include temperature control (0–5°C for exothermic steps) and catalyst purity.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituents on the indole ring and chloroethanone moiety (e.g., δ 2.1–2.5 ppm for methyl groups, δ 4.3–4.7 ppm for methoxy-ethyl) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z ~291.1 for [M+H]⁺).
  • X-ray Crystallography : SHELX software (SHELXL/SHELXD) refines crystal structures, resolving bond angles and torsional strain in the indole-ethanone backbone .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • Methodological Answer : Use in vitro assays targeting indole derivatives' known bioactivity:
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility : Measure logP via HPLC to correlate with membrane permeability.

Advanced Research Questions

Q. What experimental design strategies mitigate challenges in optimizing reaction conditions for scale-up?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary catalyst load (0.5–2.0 eq), solvent polarity (toluene vs. DCM), and reaction time (12–48 hrs) to identify robust conditions .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability.
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate ≥95% purity product .

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles?

  • Methodological Answer :
  • By-product Analysis : Use LC-MS to identify dimers or oxidized species (e.g., sulfones from sulfonyl intermediates) .
  • Replication : Cross-validate protocols using literature conditions (e.g., AlCl₃ vs. FeCl₃ catalysis) .
  • Computational Modeling : DFT calculations (Gaussian 09) predict thermodynamic favorability of pathways, explaining yield disparities .

Q. What computational approaches are suitable for predicting the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • DFT (Density Functional Theory) : Calculate HOMO/LUMO energies (B3LYP/6-31G*) to predict nucleophilic/electrophilic sites on the indole ring .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents to model reaction trajectories.
  • Docking Studies : AutoDock Vina assesses binding affinity to biological targets (e.g., serotonin receptors) .

Q. What methodologies are recommended for studying the compound’s stability under physiological or environmental conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH, 40°C), and oxidative stress (3% H₂O₂) .
  • Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., dechlorinated ethanones or indole ring oxidation).
  • Accelerated Stability Studies : Store at 40°C/75% RH for 6 months, sampling monthly to assess shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-[1-(2-methoxy-ethyl)-2-methyl-1H-indol-3-yl]-ethanone

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